2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula . This compound features a benzoyl chloride moiety that is substituted with a 3,4-dichlorobenzyl ether group, making it a chlorinated aromatic compound. Its structure contributes to its reactivity and potential biological activity, classifying it as an irritant and an important intermediate in various chemical synthesis processes, particularly in medicinal chemistry and polymer chemistry.
Source: The compound can be synthesized from benzoic acid derivatives and chlorinated benzyl alcohols, which are common in organic synthesis.
Classification: 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride is classified under acyl chlorides and ethers due to its functional groups, which are critical for its reactivity in synthetic chemistry.
The synthesis of 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride typically involves several steps:
Technical Details:
The molecular structure of 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride can be described using several key data points:
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)Cl
CPLMHKOJMQLVOM-UHFFFAOYSA-N
The structure features two aromatic rings connected by an ether bond, with chlorine substituents that enhance its reactivity.
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride can participate in various chemical reactions:
Technical Details:
The mechanism of action for 2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride involves its ability to act as an electrophile due to the presence of the acyl chloride functional group.
This mechanism is crucial for its applications in organic synthesis where it serves as a versatile building block for more complex molecules .
Relevant Data:
The compound's reactivity profile makes it suitable for various synthetic applications but also necessitates careful handling due to its irritant nature.
2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride finds numerous applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1